molecular formula C39H43NO12 B1194318 N-苄基阿霉素-14-戊酸酯 CAS No. 98983-21-2

N-苄基阿霉素-14-戊酸酯

货号 B1194318
CAS 编号: 98983-21-2
分子量: 717.8 g/mol
InChI 键: IUKSGXMOHXEUJY-YWVRLZQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyladriamycin-14-valerate (AD 198) is a semisynthetic anthracycline analogue . It is superior to doxorubicin (DOX) both in vitro and in experimental rodent tumor models . It demonstrates cytotoxic superiority over doxorubicin through its circumvention of multiple mechanisms of drug resistance .


Chemical Reactions Analysis

AD 198 is known to induce apoptosis through Protein Kinase C-δ–Induced Phosphorylation of Phospholipid Scramblase 3 . Overexpression of PKC-δ, but not the kinase-defective PKC-δ, and AD 198 treatment enhanced threonine phosphorylation of PLS3 .


Physical And Chemical Properties Analysis

AD 198 is a solid substance . It has an empirical formula (Hill Notation) of C39H43NO12 and a molecular weight of 717.76 . It is soluble in DMSO (>10 mg/mL) but insoluble in water .

科学研究应用

  1. 细胞毒性和耐药性:AD 198 表现出的细胞毒性与阿霉素 (ADR) 相当,但心毒性降低。它可以克服由于 P-糖蛋白过表达或拓扑异构酶 II 活性降低而产生的多药耐药性。细胞内生物转化有助于其细胞毒性,并且 N-苄基和 C14-戊酸酯取代是其稳定性和对耐药细胞活性的必要条件 (Lothstein, Rodrigues, Sweatman, & Israel, 1998).

  2. 与蛋白激酶 C 的相互作用:AD 198 选择性地靶向蛋白激酶 C-δ (PKC-δ) 的佛波酯结合 C1b 结构域。分子建模表明,AD 198 的 14-戊酸酯侧链对于这种相互作用至关重要,表明其作用机制不同于阿霉素 (DOX) (Roaten, Kazanietz, Sweatman, Lothstein, Israel, & Parrill, 2001).

  3. 细胞质定位和药物转运:与 ADR 相比,AD 198 表现出独特的细胞内积累和分布。它定位于细胞质中,避免了耐药细胞中 P-糖蛋白的挤出,这表明细胞内药物转运存在差异 (Lothstein, Wright, Sweatman, & Israel, 1992).

  4. 对细胞周期和 DNA 合成的影响:AD 198 影响各种细胞类型的细胞生长、细胞周期分布和 DNA 合成。它对细胞周期进程表现出延迟但深远的影响,并导致短暂接触该药物的培养细胞中持续的 DNA 损伤模式 (Traganos, Israel, Silber, Seshadri, Kirschenbaum, & Potměšil, 1985).

  5. 药理特性:对大鼠的研究揭示了 AD 198 的代谢和血液毒性,表明其治疗特性并非源于细胞内 DOX 的产生。这支持了以下结论:AD 198 优于 DOX 的结果源于机制差异 (Sweatman, Seshadri, & Israel, 1999).

  6. 心脏保护作用:AD 198 尽管具有与产生活性氧的 DOX 相同的环结构,但似乎通过激活 PKC-ϵ 而具有心脏保护作用。这表明尽管产生了 ROS,但其心脏净效应是保护 (Hofmann, Israel, Koseki, Laskin, Gray, Janik, Sweatman, & Lothstein, 2007).

作用机制

The principal cellular action of AD 198 is PKC activation through binding to the C1b (diacylglycerol binding) regulatory domain . During apoptosis, activated protein kinase C-δ (PKC-δ) translocates to mitochondria and phosphorylates PLS3 . This establishes that AD198-activated PKC-δ induces phosphorylation of mitochondrial PLS3 at Thr 21 and that PLS3 is a critical downstream effector of PKC-δ in AD198-induced apoptosis .

安全和危害

In hematotoxicity studies, AD 198 produced a 45% reduction in white blood cell count, with recovery by day 10 . By contrast, doxorubicin produced an 80% decline in white blood cell count with only partial recovery by day 17 . This suggests that AD 198 may have less hematotoxicity compared to doxorubicin.

属性

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSGXMOHXEUJY-YWVRLZQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H43NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243893
Record name N-benzyladriamycin-14-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyladriamycin-14-valerate

CAS RN

98983-21-2
Record name 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98983-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyladriamycin-14-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzyladriamycin-14-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyladriamycin-14-valerate
Reactant of Route 2
Reactant of Route 2
N-Benzyladriamycin-14-valerate
Reactant of Route 3
N-Benzyladriamycin-14-valerate
Reactant of Route 4
N-Benzyladriamycin-14-valerate
Reactant of Route 5
Reactant of Route 5
N-Benzyladriamycin-14-valerate
Reactant of Route 6
N-Benzyladriamycin-14-valerate

Q & A

Q1: How does AD 198 differ from traditional anthracyclines like doxorubicin in terms of its mechanism of action?

A1: Unlike doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, AD 198 exerts its cytotoxic effects by binding to the C1b regulatory domain of protein kinase C (PKC) isoforms. [, ] This interaction leads to enzyme activation and triggers apoptosis in various cell lines. [, ]

Q2: What is the role of PKC-δ in AD 198-induced apoptosis?

A2: PKC-δ plays a crucial role in AD 198-induced apoptosis. Studies show that inhibiting PKC-δ with rottlerin or using a dominant-negative PKC-δ expression vector protects cells from AD 198-induced cell death. [] AD 198 activates PKC-δ holoenzyme, leading to mitochondrial membrane depolarization (Δψm) and cytochrome c release, ultimately triggering apoptosis. []

Q3: Can Bcl-2, a known inhibitor of apoptosis, block AD 198-induced cell death?

A3: Interestingly, AD 198 can overcome the anti-apoptotic effects of Bcl-2. [] Even in cells overexpressing Bcl-2, AD 198 effectively induces apoptosis, highlighting its ability to bypass this common resistance mechanism. []

Q4: Does AD 198 induce apoptosis through the mitochondrial permeability transition pore complex (PTPC)?

A4: No, AD 198-mediated apoptosis operates independently of PTPC activation. Studies using cyclosporin A, a PTPC inhibitor, show no impact on AD 198-induced Δψm and cytochrome c release, suggesting an alternative mechanism for mitochondrial involvement. []

Q5: What is the role of phospholipid scramblase 3 (PLS3) in AD 198-induced apoptosis?

A5: AD 198-activated PKC-delta phosphorylates PLS3 at Thr21, a critical step in AD 198-induced apoptosis. [] Overexpressing PLS3 enhances sensitivity to AD 198, while downregulating it decreases sensitivity, highlighting its importance in the apoptotic pathway. []

Q6: What modifications differentiate the structure of AD 198 from doxorubicin?

A6: AD 198 incorporates two key structural modifications compared to doxorubicin: an N-benzyl substitution on the glycosidic amine and a 14-valerate side chain. [, ] These modifications contribute to its unique pharmacological properties. []

Q7: How do the N-benzyl and C14-valerate substitutions contribute to AD 198's ability to circumvent multidrug resistance?

A7: Both substitutions are essential for AD 198's ability to overcome P-glycoprotein-mediated drug efflux, a common multidrug resistance mechanism. The C14-valerate substitution, in particular, plays a critical role in its cytoplasmic localization and resistance to P-glycoprotein. [, ]

Q8: Does altering the length of the 14-O-acyl chain affect the pharmacological properties of AD 198?

A8: Yes, modifying the 14-O-acyl chain length impacts AD 198's cytotoxicity and its ability to bypass multidrug resistance mechanisms. Studies using congeners with varying chain lengths revealed that a minimum of five carbons (as in valerate) is crucial for optimal activity and P-glycoprotein circumvention. []

Q9: How does the cross-resistance profile of AD 198 differ from traditional multidrug resistance mechanisms?

A9: Unlike multidrug resistance mediated by P-glycoprotein, MRP, or altered topoisomerase II activity, AD 198 resistance exhibits high structural specificity. [] Cross-resistance is primarily observed with compounds sharing structural similarities and cytoplasmic localization like AD 198. []

Q10: Is the 14-O-valerate moiety in AD 198 susceptible to cleavage?

A10: Yes, the 14-O-valerate ester linkage in AD 198 can undergo enzymatic and non-enzymatic cleavage, leading to the formation of N-benzyladriamycin (AD 288). [] This metabolic conversion influences AD 198's overall cytotoxicity. []

Q11: Does AD 198 exhibit cardiotoxicity, a significant side effect of doxorubicin?

A11: Despite possessing the quinone ring structure associated with doxorubicin's cardiotoxicity, AD 198 demonstrates a favorable cardiac safety profile. In fact, it exhibits cardioprotective properties attributed to its activation of PKC-ε, a key player in cardioprotective signaling pathways. [, ]

Q12: What are the potential benefits of combining AD 198 with doxorubicin in cancer treatment?

A12: Combining low doses of AD 198 with doxorubicin shows promise in mitigating doxorubicin-induced cardiomyopathy while preserving its antitumor effects. [] This strategy could improve the therapeutic window of doxorubicin-based chemotherapy. []

Q13: What is the role of the scavenger receptor type B1 (SR-B1) in AD 198 delivery to tumor cells?

A13: Myristoyl-5A (MYR-5A) nanotransporters, designed to deliver AD 198, utilize SR-B1 for targeted delivery to Ewing sarcoma cells. [] This selective uptake mechanism enhances therapeutic efficacy and minimizes off-target effects. []

Q14: Can AD 198 overcome resistance mediated by nuclear factor kappaB (NF-κB)?

A14: Yes, AD 198 and AD 445, both 14-O-acylanthracyclines, can bypass NF-κB-induced chemoresistance. [] Although these compounds activate NF-κB through PKC-δ and NAK pathways, this activation does not protect cells from their cytotoxic effects. []

Q15: Does AD 198 show promise as a potential therapeutic option for specific cancers?

A15: Preclinical studies indicate that AD 198 exhibits antitumor activity against various cancers, including:

  • Ewing sarcoma: AD 198 delivered via MYR-5A nanotransporters shows efficacy in preclinical models of Ewing sarcoma. []
  • B-cell malignancies: Targeted liposomal formulations of AD 198 demonstrate potential for treating B-cell malignancies by selectively targeting specific cell surface markers. []
  • Multiple myeloma: AD 198 demonstrates potent anti-tumor activity in TRAF3-deficient mouse B lymphoma and human multiple myeloma models. [, ]
  • Canine transitional cell carcinoma and osteosarcoma: AD 198 effectively inhibits the growth of these canine cancer cells in vitro, suggesting potential veterinary applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。